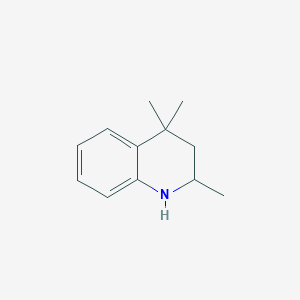

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at the 2nd and 4th positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Propriétés

IUPAC Name |

2,4,4-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZBTTJKEYOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with acetone in the presence of an acid catalyst, followed by hydrogenation . Another approach involves the condensation of 2,4,4-trimethylcyclohexanone with aniline, followed by cyclization and reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of high-pressure hydrogenation and catalytic systems to ensure efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline compounds.

Applications De Recherche Scientifique

Chemistry

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline serves as a reagent in various synthetic pathways:

- Dye-Sensitized Solar Cells : It is used in the synthesis of sensitizers that enhance the efficiency of solar cells.

- Photosensitizers : The compound is involved in preparing phenothiazinium photosensitizers for photodynamic therapy applications.

Biology

The biological activities of this compound have been extensively studied:

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties against oxidative stress and inflammation in neurodegenerative diseases such as Parkinson's disease. For instance:

Medicine

The compound has potential therapeutic applications due to its biological activity:

- Antioxidant Properties : It enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting its utility in treating inflammatory conditions .

Industrial Applications

In industrial settings, this compound is utilized for:

- Antioxidant and Corrosion Inhibitor : The compound is incorporated into formulations to prevent oxidation and corrosion in various materials .

Table 1: Comparison of Biological Activities

Case Study 1: Neuroprotective Effects in Parkinson's Disease

A study conducted on rat models demonstrated that administration of 6-hydroxy-2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline led to:

- Improved motor coordination scores.

- Decreased levels of lipid oxidation products.

This highlights the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Industrial Application as an Antioxidant

Research shows that incorporating this compound into rubber formulations significantly enhances their durability by acting as an effective anti-exposure cracking agent .

Mécanisme D'action

The mechanism of action of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with cellular antioxidant systems. It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals. The compound also modulates the expression of genes involved in the antioxidant response, such as Nrf2 and Foxo1 . Additionally, it has been shown to inhibit apoptosis by normalizing chaperone activity and reducing the levels of pro-apoptotic factors .

Comparaison Avec Des Composés Similaires

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Used in similar applications as 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and apoptosis makes it a valuable compound in both research and industrial applications .

Activité Biologique

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a bicyclic organic compound with significant biological activity. It has garnered attention due to its potential therapeutic applications, particularly in the context of oxidative stress and neuroprotection. This article synthesizes current research findings on the biological activity of THTQ, emphasizing its mechanisms of action, biochemical pathways, and therapeutic implications.

Target Interactions

THTQ primarily interacts with the antioxidant system and NADPH-generating enzymes. Studies suggest that it enhances the activity of these enzymes, which are crucial for maintaining cellular redox balance and mitigating oxidative stress.

Mode of Action

The compound's antioxidant properties lead to a reduction in oxidative stress markers such as lipid peroxidation products and protein oxidation products. This is achieved through the modulation of chaperone activity and suppression of apoptosis pathways .

Biochemical Pathways

THTQ influences several key biochemical pathways:

- Antioxidant Defense : It upregulates the expression of antioxidant genes such as Nrf2 and Foxo1, enhancing the cellular antioxidant response.

- Cell Signaling : The compound affects various cell signaling pathways related to inflammation and oxidative stress responses.

- Metabolic Pathways : THTQ is involved in metabolic processes that regulate energy production and cellular homeostasis through its interactions with NADPH-generating enzymes.

Case Studies

-

Neuroprotective Effects

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of THTQ) demonstrated significant neuroprotective effects in a rat model of Parkinson's disease. The compound improved motor coordination scores and reduced oxidative stress markers compared to control groups . -

Anticancer Activity

Research on related quinoline derivatives has shown selective cytotoxicity against various cancer cell lines (e.g., HeLa and PC3). THTQ's structural analogs displayed promising results in inhibiting cancer cell proliferation while maintaining low toxicity towards non-cancerous cells .

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| THTQ | 13.15 | HeLa | 36.21 |

| HTHQ | 8.3 | PC3 | 113.08 |

Pharmacokinetics

The pharmacokinetic profile of THTQ indicates that it is relatively stable under normal storage conditions. Its bioavailability is influenced by its interactions with transport proteins that facilitate cellular uptake and distribution within tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.